Spiro[1H-indene-1,3'-pyrrolidine]-1'-carboxylic acid, 4-bromo-2,3-dihydro-, 1,1-dimethylethyl ester
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Overview
Description
Spiro[1H-indene-1,3’-pyrrolidine]-1’-carboxylic acid, 4-bromo-2,3-dihydro-, 1,1-dimethylethyl ester is a spirocyclic compound characterized by its unique structure, where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spirocyclic compounds like Spiro[1H-indene-1,3’-pyrrolidine]-1’-carboxylic acid, 4-bromo-2,3-dihydro-, 1,1-dimethylethyl ester typically involves multi-step reactions. One common approach is the [4+2] annulation reaction, which can be performed under environmentally friendly conditions . Another method involves the use of cyanoacetohydrazide, ninhydrin, and malononitrile in ethanol under reflux conditions .
Industrial Production Methods
Industrial production of such spirocyclic compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Spiro[1H-indene-1,3’-pyrrolidine]-1’-carboxylic acid, 4-bromo-2,3-dihydro-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Spiro[1H-indene-1,3’-pyrrolidine]-1’-carboxylic acid, 4-bromo-2,3-dihydro-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may be explored for its therapeutic properties and potential as a drug candidate.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Spiro[1H-indene-1,3’-pyrrolidine]-1’-carboxylic acid, 4-bromo-2,3-dihydro-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The inherent rigidity of the spirocyclic structure decreases the conformational entropy penalty, enhancing its binding affinity to target proteins . This interaction can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Spiro[2H-indene-2,3’-pyrrolidine]-4-carboxylic acid, 1,3-dihydro-2’-oxo-, methyl ester
- Spiro[indole-[4H]pyrazolo[3,4-b]quinoline]
- Spiro[indoline pyrazolo[3,4-b]pyridine]carbonitrile
Uniqueness
Spiro[1H-indene-1,3’-pyrrolidine]-1’-carboxylic acid, 4-bromo-2,3-dihydro-, 1,1-dimethylethyl ester is unique due to its specific spirocyclic structure and the presence of a bromo group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H22BrNO2 |
---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
tert-butyl 7-bromospiro[1,2-dihydroindene-3,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C17H22BrNO2/c1-16(2,3)21-15(20)19-10-9-17(11-19)8-7-12-13(17)5-4-6-14(12)18/h4-6H,7-11H2,1-3H3 |
InChI Key |
RCJJMGOTBFCTAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC3=C2C=CC=C3Br |
Origin of Product |
United States |
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